molecular formula C27H51NO4 B14496900 2-(Diethylamino)ethyl 2-methylprop-2-enoate;tridecyl 2-methylprop-2-enoate CAS No. 65086-63-7

2-(Diethylamino)ethyl 2-methylprop-2-enoate;tridecyl 2-methylprop-2-enoate

Cat. No.: B14496900
CAS No.: 65086-63-7
M. Wt: 453.7 g/mol
InChI Key: CQDQJVMAQFDDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethylamino)ethyl 2-methylprop-2-enoate;tridecyl 2-methylprop-2-enoate is a compound with significant applications in various fields. The compound is known for its unique chemical structure and properties, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady state, and the product is purified using distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Diethylamino)ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved include signal transduction pathways and metabolic pathways, where the compound can influence the rate of biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diethylamino)ethyl 2-methylprop-2-enoate is unique due to its specific diethylamino group, which imparts distinct chemical and physical properties. This makes it more suitable for certain applications, such as in the synthesis of polymers with specific characteristics .

Properties

CAS No.

65086-63-7

Molecular Formula

C27H51NO4

Molecular Weight

453.7 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-methylprop-2-enoate;tridecyl 2-methylprop-2-enoate

InChI

InChI=1S/C17H32O2.C10H19NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-17(18)16(2)3;1-5-11(6-2)7-8-13-10(12)9(3)4/h2,4-15H2,1,3H3;3,5-8H2,1-2,4H3

InChI Key

CQDQJVMAQFDDMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C(=C)C.CCN(CC)CCOC(=O)C(=C)C

Related CAS

65086-63-7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.